molecular formula C15H22N4O2 B5225138 N~1~-{[2-(diethylamino)-3-pyridinyl]methyl}-1,1-cyclopropanedicarboxamide

N~1~-{[2-(diethylamino)-3-pyridinyl]methyl}-1,1-cyclopropanedicarboxamide

カタログ番号 B5225138
分子量: 290.36 g/mol
InChIキー: PSBKWTBFFTUPPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~-{[2-(diethylamino)-3-pyridinyl]methyl}-1,1-cyclopropanedicarboxamide, also known as CPP-115, is a compound that has been extensively researched for its potential therapeutic applications. It is a derivative of vigabatrin, an antiepileptic drug, and has been shown to have promising results in treating various neurological disorders. In

科学的研究の応用

N~1~-{[2-(diethylamino)-3-pyridinyl]methyl}-1,1-cyclopropanedicarboxamide has been extensively researched for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and depression. It has been shown to be a potent inhibitor of the enzyme GABA aminotransferase, which leads to increased levels of the neurotransmitter GABA in the brain. This increase in GABA levels has been shown to have a beneficial effect in reducing seizures, addiction, and depression.

作用機序

N~1~-{[2-(diethylamino)-3-pyridinyl]methyl}-1,1-cyclopropanedicarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. This leads to an increase in GABA levels, which has a calming effect on the brain. GABA is an inhibitory neurotransmitter that helps to regulate brain activity. By increasing GABA levels, N~1~-{[2-(diethylamino)-3-pyridinyl]methyl}-1,1-cyclopropanedicarboxamide has been shown to reduce seizures, addiction, and depression.
Biochemical and Physiological Effects:
N~1~-{[2-(diethylamino)-3-pyridinyl]methyl}-1,1-cyclopropanedicarboxamide has been shown to have a beneficial effect on various neurological disorders. It has been shown to reduce seizures in animal models of epilepsy and has been shown to reduce addiction-related behaviors in animal models of addiction. It has also been shown to have antidepressant effects in animal models of depression. N~1~-{[2-(diethylamino)-3-pyridinyl]methyl}-1,1-cyclopropanedicarboxamide has been well-tolerated in animal studies and has not shown any significant adverse effects.

実験室実験の利点と制限

N~1~-{[2-(diethylamino)-3-pyridinyl]methyl}-1,1-cyclopropanedicarboxamide has several advantages for lab experiments. It is a potent inhibitor of GABA aminotransferase, which makes it an excellent tool for studying the role of GABA in various neurological disorders. It has also been shown to be well-tolerated in animal studies, which makes it a safe compound to use in experiments. However, one limitation of N~1~-{[2-(diethylamino)-3-pyridinyl]methyl}-1,1-cyclopropanedicarboxamide is that it is not selective for GABA aminotransferase and can inhibit other enzymes as well.

将来の方向性

For research include optimizing the synthesis method to increase yields and purity of the compound, developing more selective inhibitors of GABA aminotransferase, and conducting clinical trials to determine the safety and efficacy of N~1~-{[2-(diethylamino)-3-pyridinyl]methyl}-1,1-cyclopropanedicarboxamide in humans. Additionally, further research is needed to explore the potential of N~1~-{[2-(diethylamino)-3-pyridinyl]methyl}-1,1-cyclopropanedicarboxamide in treating other neurological disorders such as anxiety and schizophrenia.
Conclusion:
N~1~-{[2-(diethylamino)-3-pyridinyl]methyl}-1,1-cyclopropanedicarboxamide is a compound that has shown promising results in treating various neurological disorders. It works by inhibiting the enzyme GABA aminotransferase, which leads to an increase in GABA levels in the brain. N~1~-{[2-(diethylamino)-3-pyridinyl]methyl}-1,1-cyclopropanedicarboxamide has several advantages for lab experiments, including its potency and safety profile. However, more research is needed to determine the safety and efficacy of N~1~-{[2-(diethylamino)-3-pyridinyl]methyl}-1,1-cyclopropanedicarboxamide in humans and to explore its potential in treating other neurological disorders.

合成法

N~1~-{[2-(diethylamino)-3-pyridinyl]methyl}-1,1-cyclopropanedicarboxamide can be synthesized using a multistep process that involves the reaction of vigabatrin with various reagents. The final product is obtained through purification using column chromatography. The synthesis method has been optimized over the years to increase yields and purity of the compound.

特性

IUPAC Name

1-N'-[[2-(diethylamino)pyridin-3-yl]methyl]cyclopropane-1,1-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-3-19(4-2)12-11(6-5-9-17-12)10-18-14(21)15(7-8-15)13(16)20/h5-6,9H,3-4,7-8,10H2,1-2H3,(H2,16,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBKWTBFFTUPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)CNC(=O)C2(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。